![molecular formula C8H6ClIN2 B2613457 8-Chloro-7-iodo-2-methylimidazo[1,2-A]pyridine CAS No. 1416551-60-4](/img/structure/B2613457.png)

8-Chloro-7-iodo-2-methylimidazo[1,2-A]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

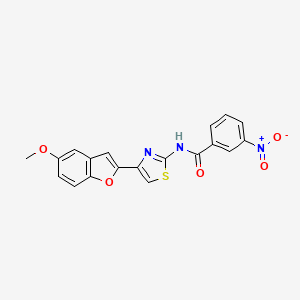

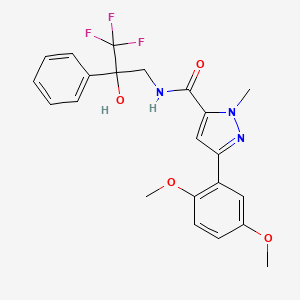

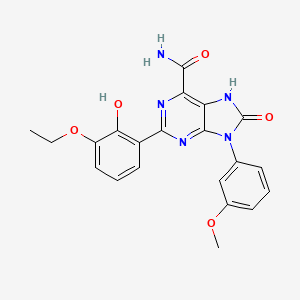

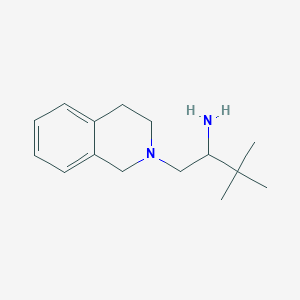

8-Chloro-7-iodo-2-methylimidazo[1,2-A]pyridine is a compound that contains a total of 19 bonds, including 13 non-H bonds, 10 multiple bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 Imidazole, and 1 Pyridine . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of this compound includes an imidazole and a pyridine ring . The InChI code for this compound is 1S/C8H6ClIN2/c1-5-4-12-3-2-6 (10)7 (9)8 (12)11-5/h2-4H,1H3 .

Physical and Chemical Properties Analysis

This compound is a solid at room temperature . Its molecular weight is 292.51 .

Applications De Recherche Scientifique

Reactivity and Cross-Coupling Reactions

8-Chloro-7-iodo-2-methylimidazo[1,2-A]pyridine shows significant reactivity towards various cross-coupling reactions. Marie et al. (2012) demonstrated its reactivity with Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, as well as cyanation, leading to the introduction of various functional groups like aryl, heteroaryl, alkyne, amine, or cyano groups (Marie, Bouclé, Enguehard-Gueiffier, & Gueiffier, 2012).

Photocyclization and Halogenation

Frolov (2002) explored the photocyclization of related compounds, leading to the formation of condensed azinobenzimidazoles, which is significant in the context of structural and functional diversity (Frolov, 2002). Katrun and Kuhakarn (2019) developed a halogenation approach for 2-arylimidazo[1,2-a]pyridines using sodium halides, which can be converted to various substituted imidazo[1,2-a]pyridines (Katrun & Kuhakarn, 2019).

Synthesis and Applications in Medicinal Chemistry

Masters et al. (2011) highlighted the importance of an acid additive in synthesizing pyrido[1,2-a]benzimidazoles, which are significant in medicinal chemistry for their solubility and DNA intercalation properties (Masters et al., 2011). Gamage et al. (2019) synthesized imidazo[1,2-a]pyridine analogues of the ZSTK474 class of phosphatidylinositol 3-kinase (PI3K) inhibitors, indicating its potential in drug development (Gamage et al., 2019).

Novel Synthetic Approaches and Functionalization

Bazin et al. (2013) developed alternative strategies for functionalizing 2-chloro-3-nitroimidazo[1,2-a]pyridine, expanding the structural diversity and applications of imidazo[1,2-a]pyridines (Bazin, Marhadour, Tonnerre, & Marchand, 2013). Jadhav et al. (2017) reported an environmentally benign synthesis of 2-phenylimidazo[1,2-a]pyridines, showcasing the potential of green chemistry in synthesizing these compounds (Jadhav et al., 2017).

Safety and Hazards

Mécanisme D'action

Target of Action

Imidazo[1,2-a]pyridines, a class of compounds to which it belongs, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .

Mode of Action

Imidazo[1,2-a]pyridines are generally functionalized through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Propriétés

IUPAC Name |

8-chloro-7-iodo-2-methylimidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClIN2/c1-5-4-12-3-2-6(10)7(9)8(12)11-5/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXKFAMRPXPSKBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C=CC(=C(C2=N1)Cl)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClIN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.50 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(Benzyloxy)carbonyl]-3-fluoroazetidine-3-carboxylic acid](/img/structure/B2613376.png)

![2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2613377.png)

![4-[4-(6-Phenylpyridazin-3-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2613379.png)

![N,N-diethyl-2-((7-(4-fluorobenzyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2613380.png)

![3-(Piperazin-1-yl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B2613381.png)

![Methyl 2-{[2-(ethylsulfanyl)-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl]oxy}benzenecarboxylate](/img/structure/B2613386.png)

![Methyl 2-[2-(3,4-dimethoxybenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate](/img/structure/B2613389.png)

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2613390.png)

![N-(benzo[d]thiazol-5-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2613395.png)